molecular formula C14H8Cl2F3N3O2 B2523572 3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea CAS No. 2059493-95-5

3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea

Cat. No. B2523572
CAS RN: 2059493-95-5
M. Wt: 378.13
InChI Key: CHDQGAQQIRSIRY-UHFFFAOYSA-N
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Description

The compound “3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The researchers explain that the synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines (TFMPs) serve as a crucial structural motif in active agrochemical ingredients. Specifically, the derivatives of 3-(trifluoromethyl)pyridine (2,3-CTF) find extensive use in crop protection. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds play a vital role in safeguarding crops from pests and diseases .

Pharmaceuticals

Several TFMP derivatives also contribute to the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to their biological activities. Expectations are high that novel applications of TFMP will continue to emerge in the pharmaceutical field .

Veterinary Products

Apart from human medicine, TFMP derivatives are utilized in veterinary products as well. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds play a role in protecting animals from various health issues .

Chemical Properties and Synthesis

The synthesis of TFMP derivatives involves various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring. Understanding these chemical properties and synthetic pathways is essential for designing new derivatives and optimizing their applications .

Functional Materials

While not as extensively studied as agrochemicals and pharmaceuticals, TFMP derivatives also hold promise in functional materials. Researchers are exploring their potential in areas such as materials science, catalysis, and organic electronics. Further investigations are needed to unlock their full potential in this domain .

Vapor-Phase Reactions

TFMP derivatives can participate in vapor-phase reactions, which have implications for various industrial processes. Understanding their behavior in these conditions can lead to innovative applications in chemical manufacturing and materials synthesis .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-N-[(2-chlorophenyl)carbamoyl]-4-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3N3O2/c15-8-3-1-2-4-9(8)21-13(24)22-12(23)11-10(16)7(5-6-20-11)14(17,18)19/h1-6H,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDQGAQQIRSIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)C2=NC=CC(=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea

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